Methyl 6-aminobenzofuran-2-carboxylate
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Overview
Description
Methyl 6-aminobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran carboxylic acid derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Methyl 6-aminobenzofuran-2-carboxylate, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
It is known that benzofuran compounds can interact with their targets to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity . This interaction and the resulting changes can lead to the observed biological activities.
Biochemical Pathways
Benzofuran compounds, including this compound, can affect various biochemical pathways. For instance, they have been found to exhibit extraordinary inhibitory potency against a panel of human cancer cell lines . This suggests that they may interfere with the pathways involved in cell proliferation and survival.
Result of Action
The molecular and cellular effects of this compound’s action would be closely tied to its biological activities. For instance, its anti-tumor activity could result from inducing apoptosis in cancer cells or inhibiting their proliferation . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-aminobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-aminobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Methyl 6-aminobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Methyl 6-aminobenzofuran-2-carboxylate: Known for its diverse biological activities.
Ethyl 5-nitrobenzofuran-2-carboxylate: A precursor in the synthesis of this compound.
2-Hydroxy-5-nitrobenzaldehyde: Another related compound used in the synthesis process.
Uniqueness: this compound stands out due to its specific substitution pattern on the benzofuran ring, which imparts unique biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 6-amino-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCUJAKTECJZDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167411-36-0 |
Source
|
Record name | methyl 6-amino-1-benzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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